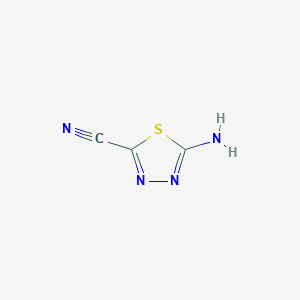

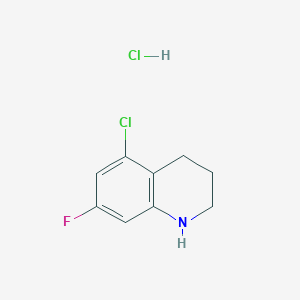

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related quinoline derivatives, which are important in various fields such as drug development and analytical chemistry. For instance, structures containing the 8-hydroxyquinoline scaffold are noted for their potential in anticancer drug development . Similarly, tetrahydroquinoline derivatives have been synthesized and characterized, indicating the versatility of the quinoline core in chemical synthesis .

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including acylation, cyclization, and halogenation. For example, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized from 3,4-dimethoxy phenethylamine through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, chlorination and iodination of 8-methylquinoline have been performed to obtain 5-chloro- and 5-iodo-8-methylquinoline, respectively .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often complex and can be elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of a 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino derivative was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . The structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate was also assigned by spectroscopic techniques and crystallographic study, highlighting the planarity of the central ester fragment and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including halogenation and derivatization. Chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, producing fluorescent thiazoloquinolines upon reaction . The halogenation of 8-methylquinoline has been achieved using chlorine or iodine, and subsequent bromination with N-bromosuccinimide has been used to introduce bromomethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure and substituents. For example, the presence of halogen atoms can lead to the formation of halogen bonds, which can direct the supramolecular assembly of the molecules . The solubility and reactivity of these compounds can vary, as seen in the case of chloroisothiocyanatoquinolines, where hydrolysis in aqueous base can interfere with derivatization reactions .

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential Research on quinoline derivatives has led to the synthesis of compounds with significant pharmacological properties. For instance, the synthesis of novel fluoroquinolones has shown considerable antibacterial activities, highlighting the potential of these compounds in combating microbial infections (Prasad et al., 2017)(Prasad et al., 2017). Similarly, the exploration of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols demonstrated potential antidepressant activity, suggesting the therapeutic scope of quinoline derivatives in mental health disorders (Houlihan et al., 1983)(Houlihan et al., 1983).

Antioxidative and Prooxidative Effects The study of the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes shed light on the complex behavior of these compounds under different conditions. It was found that derivatives such as 7-fluoro-4-hydroxyquinoline can act either as antioxidants or prooxidants depending on their environment, suggesting a nuanced role in biological systems (Liu et al., 2002)(Liu et al., 2002).

Chemical Sensing and Metal Ion Selectivity Quinoline derivatives have also been applied in the development of chemical sensors. For example, the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers has demonstrated highly selective sensing capabilities for metal ions like Mg2+ and Fe3+, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Bordunov et al., 1996)(Bordunov et al., 1996).

Interactions with Biological Molecules Further research into the interactions between fluorodihydroquinazolin derivatives and human serum albumin using fluorescence spectroscopy provided insights into how these compounds interact with proteins. The findings indicated that fluorine substitution on the benzene ring could enhance the interaction with human serum albumin, pointing towards the significance of structural modifications in determining the biological activity of these compounds (Wang et al., 2016)(Wang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZUHRDJSQECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Cl)F)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

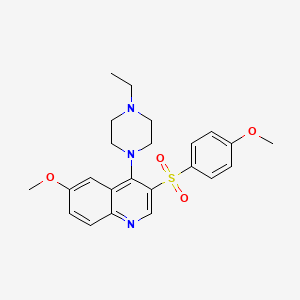

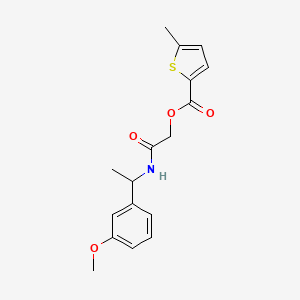

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

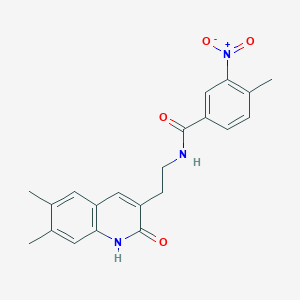

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

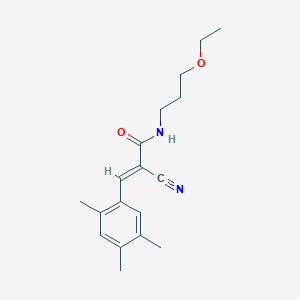

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

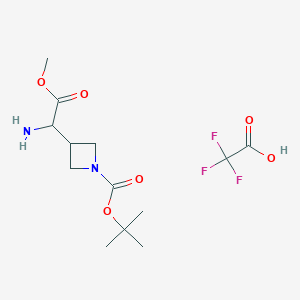

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

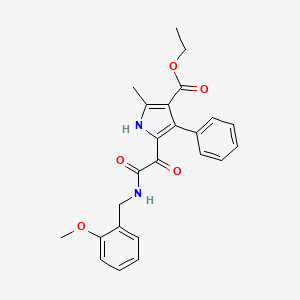

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)